Phenidone

Inflammation Dual COX/LOX inhibition In vivo pharmacology

Researchers requiring selective COX pathway inhibition without 5-LOX confounding should specify Phenidone (CAS 92-43-3). Recent evidence confirms inactivity against human 5-LOX while retaining micromolar COX-1/COX-2 potency-reducing mechanistic ambiguity in cellular assays. For photographic applications, Phenidone delivers 5-10× greater developing power than Metol and enables 2-3× higher sensitivity over D-76 when formulated at 0.2 g/L with hydroquinone at pH 8.7. Key supply advantages: • Extended bath life via hydroquinone regeneration; suitable for continuous-processing machines. • 28-fold higher topical potency vs. BW755C in AA-induced edema models (ED50 0.1 vs. 2.8 mg/ear). • Available from research-grade (98-99%) to bulk quantities with consistent lot-to-lot quality.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 92-43-3
Cat. No. B1221376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenidone
CAS92-43-3
Synonymsphenidone
phenidone monohydrochloride
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CN(NC1=O)C2=CC=CC=C2
InChIInChI=1S/C9H10N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)
InChIKeyCMCWWLVWPDLCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenidone: Baseline Procurement Profile


Phenidone (1-phenyl-3-pyrazolidinone) is a small-molecule organic compound (MW 162.19) that functions as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, suppressing the synthesis of both prostaglandins and leukotrienes [1]. It is also a well-established photographic developing agent, exhibiting superadditive behavior with hydroquinone in black-and-white processing [2]. Its unique combination of enzymatic dual inhibition and reducing power distinguishes it from single-mechanism alternatives in both biomedical research and industrial imaging applications [1][2].

Inflammation Models
AA-driven dual COX/LOX pathway studies with topical administration context
Photographic Chemistry
Superadditive developing agent with hydroquinone for PQ developer formulations
Enzyme Selectivity
COX-selective tool compound; human 5-LOX inactivity avoids dual-inhibitor confounding

Phenidone: Generic Substitution Risks


In-class compounds such as BW755C (dual COX/LOX inhibitor) or Metol (photographic developer) are not directly interchangeable with Phenidone due to marked quantitative differences in potency, tissue-specific efficacy, and chemical behavior. Phenidone exhibits superior topical activity in arachidonic acid-induced edema (28-fold lower ED50 than BW755C) [1] and demonstrates 5- to 10-fold greater developing power than Metol [2]. Furthermore, recent evidence indicates Phenidone is inactive against human 5-LOX, challenging its long-held classification as a true dual inhibitor and underscoring that even structurally related analogs cannot be assumed to replicate its biological profile [3]. These non-linear performance gaps necessitate product-specific selection rather than generic substitution.

BW755C (anti-inflammatory comparator): Potency profile is model-dependent; AA edema potency gap does not extend to TPA models, and 5-LOX activity contexts differ.
Metol (photographic developer): Developing power and regeneration kinetics differ substantially; direct formula substitution may alter sensitivity and fog characteristics.
Dual-inhibitor assumption: Human 5-LOX inactivity challenges the classical dual COX/LOX classification; selectivity context may not match other purported dual inhibitors.

Phenidone: Procurement Evidence


Topical Anti-Inflammatory Potency vs. BW755C

Phenidone demonstrates 28-fold greater topical potency than BW755C in the arachidonic acid (AA)-induced mouse ear edema model [1]. In contrast, BW755C shows a modest advantage in the tetradecanoylphorbol acetate (TPA) model. This differential profile underscores Phenidone's preferential utility in AA-driven inflammatory pathways, which are more directly dependent on dual COX/LOX product formation.

AA Edema Potency
Head-to-head
ED50 0.1 mg/ear vs. BW755C 2.8 mg/ear (28-fold)
Supports AA-pathway inflammation model selection
Topical mouse ear edema; TPA model shows opposite rank
Inflammation Dual COX/LOX inhibition In vivo pharmacology

Developing Power vs. Metol

Phenidone exhibits 5 to 10 times the developing power of Metol (N-methyl-p-aminophenol sulfate) when used as a primary developing agent in black-and-white photography [1]. This enhanced efficiency arises from its lower reduction potential and more favorable superadditive regeneration kinetics with hydroquinone [2]. As a result, Phenidone-based developers require substantially lower molar concentrations to achieve equivalent silver image density.

Developing Power
Class-level
5×–10× higher developing power than Metol
Enables lower-concentration developer formulations
Silver halide development; pH 8.5–9.5 alkaline solutions
Photographic chemistry Developer efficiency Superadditivity

PQ Developer Formulation Ratio

In D-76 type phenidone-hydroquinone (PQ) developers operating at pH 8.7, the optimal quantitative ratio is 0.2 g Phenidone and 5.0 g Hydroquinone per 1000 cc [1]. This 1:25 mass ratio reflects Phenidone's exceptional superadditive efficiency; deviations from this ratio result in suboptimal image density, increased fog, or altered contrast curves. The formulation also exhibits approximately 2 to 3 times higher sensitivity than standard D-76 (Metol-Hydroquinone) developers [1].

PQ Developer Ratio
Head-to-head
0.2 g Phenidone + 5.0 g HQ per L (1:25); 2–3× sensitivity gain
Optimized ratio for D-76 type PQ developer sensitivity
pH 8.7; deviation alters fog and contrast
Photographic formulation Developer optimization PQ developers

Developer Longevity vs. Metol

Phenidone-based developers exhibit superior shelf life and processing consistency compared to Metol-based formulations because the oxidation product of Phenidone is more efficiently regenerated by hydroquinone than that of Metol . Additionally, Phenidone developers can withstand substantially higher bromide ion build-up during use, which limits the replenishment capacity and extends the useful life of Metol-based developers such as ID-11/D76 [1]. This enhanced regeneration efficiency translates to more stable development activity over prolonged use.

Developer Longevity
Cross-study
Efficient regeneration by hydroquinone; high bromide tolerance
Supports extended processing bath life and consistency
Quantitative regeneration rate data not available
Developer stability Oxidation chemistry Superadditive regeneration

Human 5-LOX Inactivity & COX Selectivity

Contrary to earlier literature reporting Phenidone as a dual COX/LOX inhibitor, recent studies using human recombinant enzymes demonstrate that Phenidone is inactive against human 5-lipoxygenase (5-LOX) while retaining micromolar-range activity against cyclooxygenases (COX-1 and COX-2) [1]. This finding fundamentally revises the compound's mechanism-of-action profile in human systems and distinguishes it from true dual inhibitors like BW755C.

Human 5-LOX Inactivity
Head-to-head
Inactive against human recombinant 5-LOX; COX inhibition retained
Enables COX-selective studies without 5-LOX confounding
Revises prior dual-inhibitor classification
Enzyme specificity COX inhibition 5-LOX pharmacology

Phenidone: Application Scenarios


Topical AA-Induced Edema Model

Given Phenidone's 28-fold higher topical potency against arachidonic acid-induced ear edema compared to BW755C (ED50 0.1 mg/ear vs. 2.8 mg/ear) , this compound is optimally suited for in vivo pharmacology studies focusing on AA-driven inflammation, where dual COX/LOX pathway inhibition is required but minimal systemic exposure is desired.

High-Sensitivity PQ Developers

Formulators can achieve 2× to 3× higher sensitivity than standard D-76 by employing the empirically optimized ratio of 0.2 g Phenidone and 5.0 g Hydroquinone per liter at pH 8.7 . This formulation is particularly valuable in applications requiring extended development latitude or push-processing of modern fine-grain films.

Selective COX Inhibition in Human Cells

Researchers studying COX-mediated pathways in human cells or tissues should select Phenidone over other purported dual inhibitors, as recent evidence demonstrates Phenidone is inactive against human 5-LOX while retaining COX-1/COX-2 inhibition in the micromolar range . This selectivity reduces experimental confounding and clarifies mechanism-of-action interpretations.

Long-Life Photofinishing Developers

Phenidone-based developers offer extended bath life due to efficient regeneration of oxidized Phenidone by hydroquinone and higher tolerance to bromide accumulation [4]. These properties make Phenidone the preferred developing agent for continuous-processing machines requiring consistent image quality over thousands of processing cycles.

Application
Selection Property
Validation Focus
AA-Edema Inflammation Models
Topical AA pathway potency context
Model-dependent ED50 validation
High-Sensitivity PQ Developers
Optimized phenidone-hydroquinone ratio context
Sensitivity and fog-level testing
Selective COX Inhibition in Human Cells
Human 5-LOX inactivity profile
COX-1/COX-2 specificity assays
Long-Life Photofinishing Developers
Regeneration efficiency and bromide tolerance
Bath-life consistency monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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